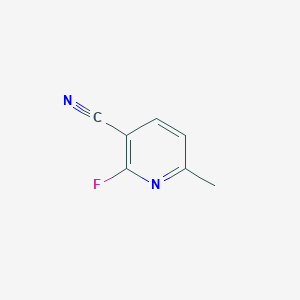

3-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid” is a synthetic chemical compound . It is a derivative of pyrazole, a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . Pyrazole derivatives are commonly used in the synthesis of various pharmaceuticals and pesticides .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves a series of reactions including condensation, acylation, cyclization, and hydrolysis . For instance, a novel two-step synthesis was developed for the synthesis of isomeric methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates. It comprises acylation of hydrazines with methyl malonyl chloride followed by cyclization of the hydrazines with tert-butoxy-bis(dimethylamino)methane .Molecular Structure Analysis

The molecular structure of “3-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid” and its derivatives have been characterized by various techniques such as 1H NMR, 13C NMR, and HRMS . In one study, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their structures were characterized .Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . Another example is a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones that provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid” include a melting point of 201-203°C . More detailed properties such as solubility and acidity could not be found in the search results.Mécanisme D'action

While the specific mechanism of action for “3-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid” is not mentioned in the search results, pyrazole derivatives are known to exhibit various biological activities. For instance, some pyrazole derivatives have been found to inhibit the synthesis of fatty acids, making them effective as pesticides .

Orientations Futures

The future directions for “3-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid” and its derivatives could involve further exploration of their potential uses in the development of new pesticides . Additionally, more research could be conducted to improve the synthesis process and explore new reactions .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with sodium hydroxide and hydrogen peroxide to form 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid.", "Starting Materials": [ "3-methyl-1H-pyrazole-4-carboxylic acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Add 3-methyl-1H-pyrazole-4-carboxylic acid to a reaction vessel", "Add sodium hydroxide to the reaction vessel and stir until dissolved", "Add hydrogen peroxide to the reaction vessel and stir for several hours", "Heat the reaction mixture to 80-90°C for 2-3 hours", "Cool the reaction mixture and adjust the pH to 7-8 with hydrochloric acid", "Filter the resulting solid and wash with water", "Dry the solid to obtain 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid" ] } | |

Numéro CAS |

178316-79-5 |

Nom du produit |

3-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid |

Formule moléculaire |

C5H6N2O3 |

Poids moléculaire |

142.1 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.